

Application Notes and Protocols for AChE-IN-14 in Neurotoxicity Assays

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Compound of Interest

Compound Name: AChE-IN-14

Cat. No.: B15143275

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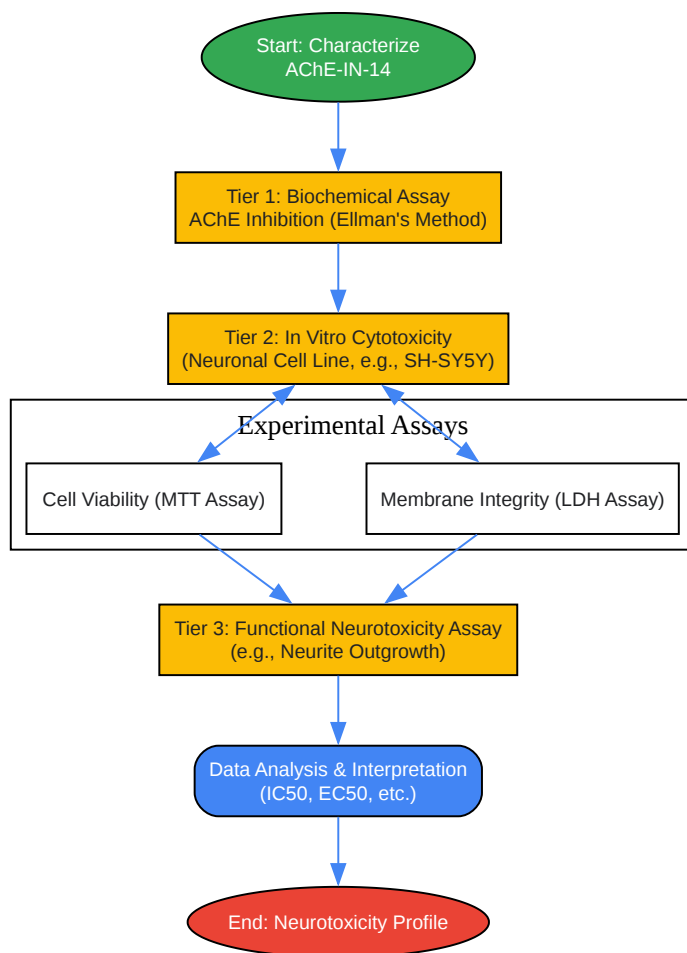
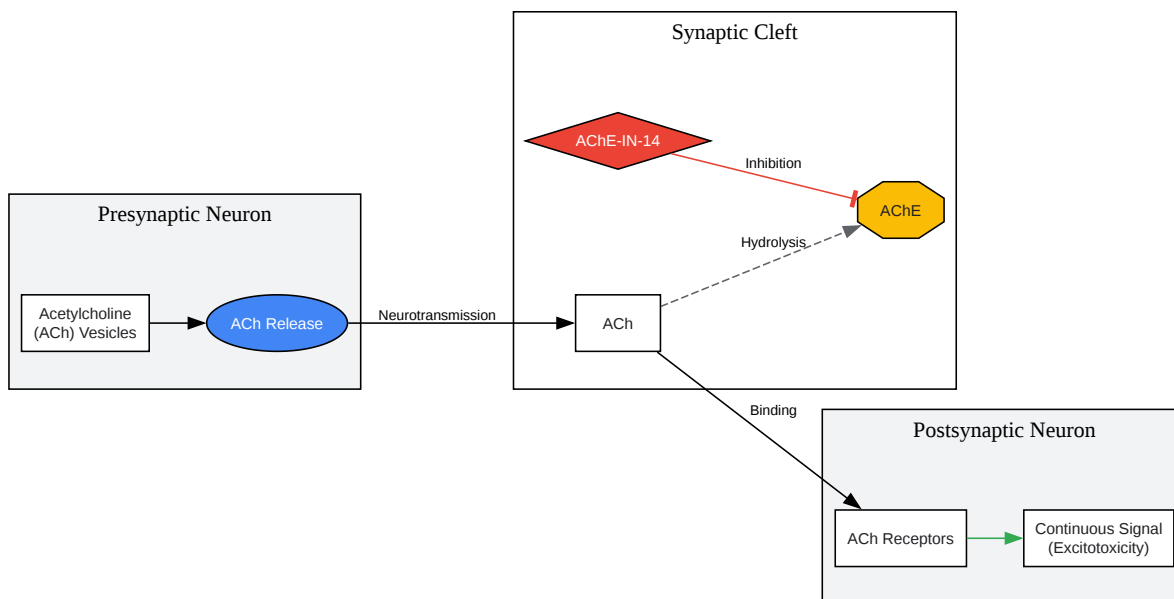
Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[1] The termination of the nerve impulse is dependent on this process. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.[2] This mechanism is the basis for the therapeutic action of drugs used to treat Alzheimer's disease and myasthenia gravis, but it is also the cause of the severe neurotoxicity associated with organophosphate pesticides and nerve agents.[2][3][4]

AChE-IN-14 is a novel, potent, and selective acetylcholinesterase inhibitor developed for research applications. Its high specificity allows for the precise investigation of cholinergic pathways and the consequences of their disruption. These application notes provide a comprehensive guide to utilizing **AChE-IN-14** in a variety of neurotoxicity assays, from initial biochemical characterization to in vitro cellular assessments. The protocols outlined below are designed to help researchers evaluate the neurotoxic potential of **AChE-IN-14** and other similar compounds.

Mechanism of Action

AChE-IN-14 acts as a potent inhibitor of the acetylcholinesterase enzyme. By binding to the active site of AChE, it prevents the breakdown of acetylcholine.[2] This leads to an increased concentration and prolonged presence of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation, known as a cholinergic crisis, can lead to excitotoxicity, oxidative stress, and ultimately, neuronal cell death.[4][5]



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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